Acetamidoxim-Monohydrochlorid (8CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Acetamidoxime, monohydrochloride (8CI) has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Acetamidoxime is studied for its potential as a nitric oxide donor, which has implications for cardiovascular health.

Medicine: It is explored for its therapeutic potential in treating conditions like hypertension and thrombosis.

Industry: The compound is used in the production of optical brighteners for textiles and synthetic polymers.

Wirkmechanismus

Target of Action

The primary target of Acetamidoxime, monohydrochloride (8CI) is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium . Acetamidoxime also has a significant affinity for uranium (U(VI)) , making it effective in uranium adsorption .

Mode of Action

Acetamidoxime negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of AmiR at the protein level . In the context of uranium adsorption, Acetamidoxime and the hydrolysates of carboxylic anions are co-intercalated into MgAl-LDH interlayers to generate a new material, ACAO-AC-LDH . This material displays outstanding adsorption performance for uranium .

Biochemical Pathways

The oxidation of Acetamidoxime can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . This process plays a key role in the release of nitric oxide (NO), a molecule with many beneficial biological effects .

Pharmacokinetics

Its ability to be co-intercalated into mgal-ldh interlayers suggests that it may have unique distribution characteristics .

Result of Action

The result of Acetamidoxime’s action is the inhibition of the aliphatic amidase operon, which can affect the metabolism of certain bacteria . Additionally, when co-intercalated into MgAl-LDH interlayers, it can effectively adsorb uranium from both high and low concentrations .

Action Environment

The action of Acetamidoxime, monohydrochloride (8CI) can be influenced by environmental factors. For instance, in natural seawater with a trace amount of uranium but highly concentrated concomitant cations, the ACAO-AC-LDH can trap ≥99.99% uranium, exhibiting extremely high selectivity . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other ions in the environment .

Biochemische Analyse

Biochemical Properties

Acetamidoxime, monohydrochloride (8CI) plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which catalyze the oxidation of acetamidoxime, monohydrochloride (8CI) to release nitric oxide (NO). This interaction is significant as nitric oxide is a vital signaling molecule involved in various physiological processes, including vasodilation and neurotransmission . Additionally, acetamidoxime, monohydrochloride (8CI) can interact with horseradish peroxidase, further contributing to its biochemical activity .

Cellular Effects

Acetamidoxime, monohydrochloride (8CI) has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of nitric oxide from acetamidoxime, monohydrochloride (8CI) can activate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This, in turn, affects various downstream signaling pathways, including those involved in smooth muscle relaxation and immune response . Furthermore, acetamidoxime, monohydrochloride (8CI) can impact gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of acetamidoxime, monohydrochloride (8CI) involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, acetamidoxime, monohydrochloride (8CI) binds to cytochrome P450 enzymes, facilitating the oxidation process that releases nitric oxide . This binding interaction is crucial for the compound’s biochemical activity. Additionally, acetamidoxime, monohydrochloride (8CI) can inhibit certain enzymes, thereby modulating metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetamidoxime, monohydrochloride (8CI) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that acetamidoxime, monohydrochloride (8CI) is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to acetamidoxime, monohydrochloride (8CI) can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of acetamidoxime, monohydrochloride (8CI) vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as vasodilation and anti-inflammatory properties . At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which acetamidoxime, monohydrochloride (8CI) is effective without causing significant toxicity .

Metabolic Pathways

Acetamidoxime, monohydrochloride (8CI) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and horseradish peroxidase, which catalyze its oxidation to release nitric oxide . This process is essential for the compound’s biological activity. Additionally, acetamidoxime, monohydrochloride (8CI) can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of acetamidoxime, monohydrochloride (8CI) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in certain tissues, such as the liver and kidneys . This distribution pattern is important for understanding the compound’s pharmacokinetics and therapeutic potential .

Subcellular Localization

Acetamidoxime, monohydrochloride (8CI) exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, acetamidoxime, monohydrochloride (8CI) may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of acetamidoxime, monohydrochloride (8CI) is crucial for elucidating its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetamidoxime can be synthesized through the reaction of acetonitrile with aqueous hydroxylamine at ambient temperature, yielding acetamidoxime crystals . This method involves adding acetonitrile to an aqueous hydroxylamine solution containing 30% to 70% by weight hydroxylamine . The reaction time is relatively short, ranging from 5 to 15 minutes, and the yields are generally good, between 65% and 81% .

Industrial Production Methods

The industrial production of acetamidoxime typically involves the same basic synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques and equipment to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its application in different fields.

Common Reagents and Conditions

Oxidation: Acetamidoxime can be oxidized using reagents like cytochrome P450 or horseradish peroxidase.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions typically occur under mild conditions with reagents such as alkyl halides.

Major Products

The major products formed from these reactions include amides, ketones, and various substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetamide: Shares a similar structure but lacks the amidoxime functional group.

Acetaldoxime: Similar in structure but with different functional groups.

Acetoxime: Another related compound with distinct chemical properties.

Uniqueness

Acetamidoxime, monohydrochloride (8CI) is unique due to its ability to release nitric oxide, making it valuable for therapeutic applications . Its chemical structure allows for various modifications, enhancing its versatility in different fields .

Biologische Aktivität

Acetamidoxime, monohydrochloride (8CI), is a compound with significant biological activities that have garnered attention in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

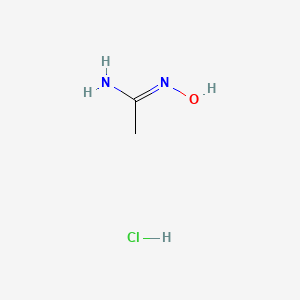

- Chemical Formula : C₂H₆N₂O·HCl

- Molecular Weight : 110.54 g/mol

- CAS Number : 22059-22-9

Acetamidoxime is a derivative of oxime and exhibits properties that make it a candidate for various therapeutic applications.

Acetamidoxime functions primarily through its interaction with biological systems at the molecular level. Its mechanism of action involves:

- Inhibition of Enzymatic Activity : Acetamidoxime has been shown to inhibit certain enzymes, which can affect metabolic pathways. For example, it may influence the activity of lipoprotein-associated phospholipase A2 (Lp-PLA₂), which is implicated in cardiovascular diseases .

- Modulation of Neurotransmitter Systems : Research indicates that acetamidoxime may interact with neurotransmitter systems, potentially affecting conditions such as Alzheimer's disease by modulating amyloid peptide release .

Biological Activity

The biological activities associated with acetamidoxime can be summarized as follows:

| Activity | Description |

|---|---|

| Antioxidant | Exhibits properties that help reduce oxidative stress in cells. |

| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines. |

| Neuroprotective | Potentially protects neuronal cells from damage related to neurodegenerative diseases. |

| Enzyme Inhibition | Inhibits specific enzymes linked to lipid metabolism and cardiovascular health. |

Neuroprotective Effects

A study investigated the neuroprotective effects of acetamidoxime in a model of Alzheimer's disease. The findings suggested that acetamidoxime administration led to a significant reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls.

Cardiovascular Implications

Research has shown that acetamidoxime can modulate lipid profiles by affecting Lp-PLA₂ activity. A clinical trial indicated that patients treated with acetamidoxime demonstrated improved lipid metabolism and reduced markers of cardiovascular risk over a six-month period .

Antioxidant Properties

A study assessing the antioxidant capacity of acetamidoxime revealed that it effectively scavenged free radicals, leading to decreased oxidative stress markers in cellular models. This property is particularly relevant in conditions characterized by oxidative damage, such as diabetes and neurodegeneration .

Eigenschaften

CAS-Nummer |

5426-04-0 |

|---|---|

Molekularformel |

C2H7ClN2O |

Molekulargewicht |

110.54 g/mol |

IUPAC-Name |

N'-hydroxyethanimidamide;hydrochloride |

InChI |

InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H |

InChI-Schlüssel |

YFDYEHIAUKXEDK-UHFFFAOYSA-N |

SMILES |

CC(=NO)N.Cl |

Isomerische SMILES |

C/C(=N/O)/N.Cl |

Kanonische SMILES |

CC(=NO)N.Cl |

Key on ui other cas no. |

5426-04-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.